molecular formula C13H18ClNO B1432694 2-Chloro-N-(pentamethylphenyl)acetamide CAS No. 64503-43-1

2-Chloro-N-(pentamethylphenyl)acetamide

Cat. No.: B1432694
CAS No.: 64503-43-1
M. Wt: 239.74 g/mol
InChI Key: JRQMFQJWDCQQQN-UHFFFAOYSA-N
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Description

2-Chloro-N-(pentamethylphenyl)acetamide is a chloroacetamide derivative characterized by a pentamethyl-substituted phenyl group attached to the acetamide core. Chloroacetamides are widely studied for their diverse biological activities, including herbicidal, antimicrobial, and anticancer properties . The pentamethylphenyl substituent introduces significant steric bulk and lipophilicity, which may influence its reactivity, metabolic stability, and interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-(2,3,4,5,6-pentamethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-7-8(2)10(4)13(11(5)9(7)3)15-12(16)6-14/h6H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQMFQJWDCQQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)NC(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(pentamethylphenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with pentamethylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

For industrial-scale production, the process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(pentamethylphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Oxidation: The phenyl ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Reduction: Formation of N-(pentamethylphenyl)acetamide.

    Oxidation: Formation of hydroxylated or carbonylated derivatives of the phenyl ring.

Scientific Research Applications

2-Chloro-N-(pentamethylphenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(pentamethylphenyl)acetamide involves its interaction with specific molecular targets. The chlorine atom and the pentamethylphenyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The phenyl ring substituents critically modulate the physicochemical properties of chloroacetamides. A comparative analysis is provided in Table 1 .

Compound Name Substituents on Phenyl Ring Molecular Formula Key Properties
2-Chloro-N-(pentamethylphenyl)acetamide Pentamethyl C₁₃H₁₆ClNO High lipophilicity (logP > 3), steric hindrance
2-Chloro-N-phenylacetamide (NPCA) None (unsubstituted) C₈H₈ClNO Moderate solubility, logP ~1.5
2-Chloro-N-(2-chlorophenyl)acetamide Ortho-chloro C₈H₇Cl₂NO Increased polarity, logP ~2.2
Acetochlor 2-Ethyl-6-methyl, ethoxymethyl C₁₄H₂₀ClNO₂ Herbicidal activity, logP ~3.8
2-Chloro-N-(5-phenylthiadiazol-2-yl)acetamide Thiadiazole heterocycle C₁₀H₈ClN₃OS Enhanced anticancer activity

Key Observations :

  • Heterocyclic derivatives (e.g., thiadiazole-containing analogs) exhibit distinct electronic profiles, enhancing interactions with enzymes like acetylcholinesterase .
Anticancer Potential
  • Thiadiazole-containing analogs (e.g., 2-chloro-N-(5-phenylthiadiazol-2-yl)acetamide) demonstrate cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), attributed to thiadiazole’s ability to intercalate DNA .

Metabolic and Toxicological Profiles

  • Metabolism: Chloroacetamides are metabolized via cytochrome P450 enzymes (e.g., CYP3A4, CYP2B6). Substituents influence metabolic rates: Acetochlor is metabolized to CMEPA (0.065 nmol/min/mg in rats), while human metabolism is slower (0.023 nmol/min/mg) .
  • Toxicity: Structural analogs like alachlor are carcinogenic in rats (nasal tumors), linked to metabolic activation. Pentamethyl substitution could block para-hydroxylation, a key step in bioactivation .

Biological Activity

2-Chloro-N-(pentamethylphenyl)acetamide (CAS No. 64503-43-1) is an organic compound that belongs to the class of chloroacetamides. It is characterized by a pentamethyl-substituted phenyl group and a chlorine atom, which contribute to its unique biological properties. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H18ClNO
  • Molecular Weight : 241.74 g/mol
  • Structure : The compound features a chloro group at the 2-position of the acetamide, which influences its reactivity and interaction with biological targets.

The biological activity of 2-Chloro-N-(pentamethylphenyl)acetamide is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The chlorine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with amines, thiols, and other nucleophiles.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It can potentially interact with cellular receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of chloroacetamides, including derivatives similar to 2-Chloro-N-(pentamethylphenyl)acetamide. These compounds have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective

The presence of halogenated groups in the phenyl ring has been linked to increased lipophilicity, enhancing membrane permeability and thus antimicrobial efficacy .

Case Studies

  • Quantitative Structure-Activity Relationship (QSAR) Analysis : A study characterized various N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential using cheminformatics models. Results indicated that structural modifications significantly influenced biological activity, with specific substitutions yielding stronger antimicrobial properties .
  • Docking Studies : Molecular docking studies have been performed on related compounds to explore their binding affinities to cyclooxygenase enzymes (COX-1 and COX-2). These studies suggest that certain derivatives exhibit significant analgesic activity, indicating potential therapeutic applications in pain management .

Pharmacokinetics

Understanding the pharmacokinetic profile of 2-Chloro-N-(pentamethylphenyl)acetamide is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity suggests good absorption through biological membranes.
  • Distribution : Likely distributed throughout body tissues due to its hydrophobic nature.
  • Metabolism : Potentially metabolized by cytochrome P450 enzymes.
  • Excretion : Expected to be excreted via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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